2-(Tert-butyl)-6-iodo-[1,2,4]triazolo[1,5-A]pyridine
Overview
Description
2-(Tert-butyl)-6-iodo-[1,2,4]triazolo[1,5-A]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the tert-butyl and iodine substituents on the triazolopyridine core enhances its chemical properties, making it a valuable compound for various scientific applications.
Mechanism of Action
Target of Action
It is known that triazolo[1,5-a]pyridines exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
Triazolopyridines are known to interact with their targets in a variety of ways . For instance, they can react with electrophiles, giving 3-substituted triazolopyridines or products resulting from triazolo ring opening with loss of molecular nitrogen .
Biochemical Pathways
It is known that triazolo[1,5-a]pyridines can affect various pathways due to their diverse biological activities .
Pharmacokinetics
The pharmacokinetics of similar compounds have been studied . These studies can provide insights into the potential ADME properties of 2-(Tert-butyl)-6-iodo-[1,2,4]triazolo[1,5-A]pyridine.
Result of Action
Similar compounds have been shown to have significant effects on cellular processes .
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butyl)-6-iodo-[1,2,4]triazolo[1,5-A]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good yields . Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 .
Industrial Production Methods
Industrial production of this compound may involve scaling up the microwave-assisted synthesis due to its efficiency and eco-friendliness. The use of continuous flow reactors can further enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butyl)-6-iodo-[1,2,4]triazolo[1,5-A]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The triazolopyridine core can undergo oxidation or reduction, depending on the reagents used.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolopyridines, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-(Tert-butyl)-6-iodo-[1,2,4]triazolo[1,5-A]pyridine has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It exhibits biological activities such as acting as inhibitors for various enzymes and receptors.
Medicine: It is explored for its potential in drug development, particularly as inhibitors for kinases and other therapeutic targets.
Industry: It is used in the development of materials with specific electronic or photonic properties
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-A]pyrimidines: These compounds share a similar triazolopyridine core but differ in their substituents and biological activities.
Pyrazolo[3,4-D]pyrimidines: These compounds have a similar fused ring structure and are also explored for their biological activities.
Uniqueness
2-(Tert-butyl)-6-iodo-[1,2,4]triazolo[1,5-A]pyridine is unique due to the presence of the tert-butyl and iodine substituents, which enhance its chemical reactivity and biological activity. These substituents can influence the compound’s ability to interact with specific molecular targets, making it a valuable compound for drug development and other scientific applications.
Properties
IUPAC Name |
2-tert-butyl-6-iodo-[1,2,4]triazolo[1,5-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12IN3/c1-10(2,3)9-12-8-5-4-7(11)6-14(8)13-9/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWUSSZGJVKWNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C=C(C=CC2=N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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